Diethyl(4-methoxyphenyl)arsane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(4-methoxyphenyl)arsane typically involves the reaction of diethylarsine with 4-methoxyphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Diethyl(4-methoxyphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The diethyl and 4-methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized arsenic compounds.
Scientific Research Applications
Diethyl(4-methoxyphenyl)arsane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds and as a dopant in electronic materials.
Mechanism of Action
The mechanism of action of diethyl(4-methoxyphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This mechanism is similar to other organoarsenic compounds and is the basis for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups, used as a ligand in coordination chemistry.
Diethylarsine (As(C2H5)2H): A precursor for the synthesis of diethyl(4-methoxyphenyl)arsane.
Uniqueness
This compound is unique due to the presence of both diethyl and 4-methoxyphenyl groups, which confer specific chemical properties and reactivity
Properties
CAS No. |
17870-08-5 |
---|---|
Molecular Formula |
C11H17AsO |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
diethyl-(4-methoxyphenyl)arsane |
InChI |
InChI=1S/C11H17AsO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
UFPAFVGRODEYET-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](CC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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